molecular formula C13H14ClN3O2 B14495819 1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride CAS No. 64178-94-5

1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride

Cat. No.: B14495819
CAS No.: 64178-94-5
M. Wt: 279.72 g/mol
InChI Key: SUQRSPBQMOVPCO-UHFFFAOYSA-N
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Description

1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzimidazole ring substituted with a butylcarbamoyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride typically involves the reaction of benzimidazole derivatives with butyl isocyanate and phosgene. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents like dichloromethane and toluene are often used to maintain an inert atmosphere.

    Catalysts: Catalysts such as triethylamine can be used to enhance the reaction rate.

Major Products

    Carbamates: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

Mechanism of Action

The mechanism of action of 1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and other biomolecules by forming covalent bonds with nucleophilic residues such as amines and thiols .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
  • 1-(Ethylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
  • 1-(Propylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride

Uniqueness

1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is unique due to the presence of the butyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and propyl counterparts. The butyl group can also affect the compound’s interaction with biological targets, potentially leading to different biological activities .

Properties

CAS No.

64178-94-5

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

1-(butylcarbamoyl)benzimidazole-2-carbonyl chloride

InChI

InChI=1S/C13H14ClN3O2/c1-2-3-8-15-13(19)17-10-7-5-4-6-9(10)16-12(17)11(14)18/h4-7H,2-3,8H2,1H3,(H,15,19)

InChI Key

SUQRSPBQMOVPCO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C2=CC=CC=C2N=C1C(=O)Cl

Origin of Product

United States

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